4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dioxidotetrahydrothiophenyl group, and an isobutylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butylbenzene with suitable reagents to introduce the tert-butyl group. This is followed by the introduction of the dioxidotetrahydrothiophenyl group through a series of reactions involving sulfur-containing reagents and oxidizing agents. The final step involves the formation of the benzamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The dioxidotetrahydrothiophenyl group is particularly important for its biological activity, as it can undergo redox reactions and interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
- 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide
- 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-propylbenzamide
Uniqueness
Compared to similar compounds, 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S/c1-14(2)12-20(17-10-11-24(22,23)13-17)18(21)15-6-8-16(9-7-15)19(3,4)5/h6-9,14,17H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLQJQYCBWYAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.